An In-depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide: A Key Building Block for Pharmaceutical Innovation
An In-depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, bestowing unique electronic and conformational properties upon molecules that house it. As a versatile synthetic intermediate, 3-Methyl-isothiazol-5-ylamine hydrobromide presents itself as a valuable building block for the synthesis of a diverse array of bioactive compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important reagent. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering insights into its utility in the design and discovery of novel therapeutics. The isothiazole core is a key feature in a number of pharmaceuticals, highlighting the importance of understanding its derivatives in the development of new drugs.[1][2][3]
Core Chemical and Physical Properties
3-Methyl-isothiazol-5-ylamine hydrobromide is an off-white solid with a molecular formula of C₄H₇BrN₂S and a molecular weight of 195.08 g/mol .[4][5] Its chemical structure consists of a 3-methyl-substituted isothiazole ring with an amino group at the 5-position, protonated by hydrobromic acid.
Table 1: Physicochemical Properties of 3-Methyl-isothiazol-5-ylamine Hydrobromide
| Property | Value | Source |
| CAS Number | 1208081-54-2 | [4] |
| Molecular Formula | C₄H₇BrN₂S | [5] |
| Molecular Weight | 195.08 g/mol | [5] |
| Appearance | Off-white solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room temperature | [4] |
The pKa of the conjugate acid of the parent isothiazole is -0.5, indicating that the isothiazole ring itself is a very weak base.[2] The basicity of 3-methyl-isothiazol-5-ylamine is primarily due to the exocyclic amino group. The precise pKa of the ammonium ion of 3-methyl-isothiazol-5-ylamine hydrobromide is not documented in the provided search results; however, it is expected to be in the typical range for anilinium ions, allowing for its manipulation in acidic and basic media during synthesis and formulation.
Spectroscopic Characterization
Detailed spectroscopic data specifically for 3-Methyl-isothiazol-5-ylamine hydrobromide is not extensively published. However, by examining data for the free base and the hydrochloride salt, we can predict the expected spectral features.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the proton on the isothiazole ring, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts will be downfield compared to the free amine due to the electron-withdrawing effect of the protonated amino group. For comparison, the ¹H NMR data for 5-amino-3-methyl-1,2,4-thiadiazole in DMSO-d₆ shows a methyl singlet at δ 2.23 ppm and a broad singlet for the amino protons at δ 7.82 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two sp² carbons of the isothiazole ring, and the carbon bearing the amino group. The chemical shifts will be influenced by the substitution pattern and the protonation state of the amino group. For the related compound 3-METHYL-5-AMINO-ISOTHIAZOLE, the carbon shifts have been recorded and are available in spectral databases.[8] In 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at δ 183.2 and 169.2 ppm, with the methyl carbon at δ 18.7 ppm in DMSO-d₆.[7]
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the ammonium group in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl group and the aromatic ring will also be present. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion of the free base (C₄H₆N₂S) at m/z 114.03. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the isothiazole ring. The NIST WebBook provides mass spectral data for the isomeric 3-methylisothiazole and 2-methyl-3(2H)-isothiazolone, which can offer some comparative insights into the fragmentation of the isothiazole ring.[9][10]
Synthesis and Reactivity
3.1. Synthesis
3-Methyl-isothiazol-5-ylamine hydrobromide is prepared from its free base, 3-methyl-isothiazol-5-ylamine. A plausible synthetic route to the free base is detailed in U.S. Patent 2,871,243, which involves the oxidative cyclization of a β-iminothioamide.[11]
Experimental Protocol: Synthesis of 3-Methyl-isothiazol-5-ylamine [11]
-
Preparation of the Oxidizing Agent: An ice-cooled solution of sodium hydroxide in water is treated with chlorine gas to generate a solution of sodium hypochlorite. This is then added to an ice-cooled solution of aqueous ammonia to form chloramine in situ.
-
Oxidative Cyclization: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide is added. The mixture is shaken for several hours and allowed to stand overnight.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent, such as ether. The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield crude 3-methyl-isothiazol-5-ylamine as an oil.
Experimental Protocol: Preparation of 3-Methyl-isothiazol-5-ylamine Hydrobromide
-
Dissolution: The crude 3-methyl-isothiazol-5-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrobromic acid in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise to the stirred solution of the amine at 0 °C.
-
Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 3-Methyl-isothiazol-5-ylamine hydrobromide.
Caption: Synthetic pathway to 3-Methyl-isothiazol-5-ylamine Hydrobromide.
3.2. Reactivity
The primary site of reactivity for 3-Methyl-isothiazol-5-ylamine hydrobromide is the 5-amino group. After deprotonation to the free amine, this nucleophilic group can undergo a variety of chemical transformations, making it a versatile building block for further synthetic elaboration.
-
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse functionalities.[11][12]
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is present in many drugs.[11][13][14]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 5-position of the isothiazole ring.
Caption: Reactivity of the 5-amino group of 3-Methyl-isothiazol-5-ylamine.
Applications in Drug Discovery and Medicinal Chemistry
The isothiazole ring is a valuable pharmacophore found in a number of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] 3-Methyl-isothiazol-5-ylamine hydrobromide, as a key intermediate, provides access to a variety of substituted isothiazoles for screening in drug discovery programs.
Derivatives of 3-methylisothiazole have been investigated for their potential as anticancer agents.[15][16] For example, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity.[15] The ability to functionalize the 5-amino group of 3-methyl-isothiazol-5-ylamine allows for the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of sulfonamide derivatives from 2-aminothiazoles has also been explored for developing potent biological agents.[13][14]
Safety and Handling
3-Methyl-isothiazol-5-ylamine hydrobromide is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, appropriate first aid measures should be taken immediately, and medical attention should be sought.
Conclusion
3-Methyl-isothiazol-5-ylamine hydrobromide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its amino group allow for the creation of a wide array of isothiazole derivatives. The established biological significance of the isothiazole scaffold underscores the potential of this compound in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, empowering researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.
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